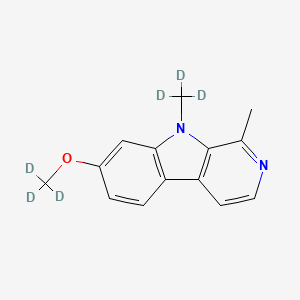

9-Methylharmine-d6

Description

9-Methylharmine-d6 is a stable isotope-labeled derivative of harmala alkaloids, specifically deuterated at six hydrogen positions. It is used extensively in neurochemical research, particularly as an internal standard for mass spectrometry (MS) due to its isotopic purity . The compound is synthesized on-demand, requires controlled handling (e.g., permits, BSL certification), and has a short shelf life, necessitating precise packaging with exact weight certification .

Propriétés

Formule moléculaire |

C14H14N2O |

|---|---|

Poids moléculaire |

232.31 g/mol |

Nom IUPAC |

1-methyl-7-(trideuteriomethoxy)-9-(trideuteriomethyl)pyrido[3,4-b]indole |

InChI |

InChI=1S/C14H14N2O/c1-9-14-12(6-7-15-9)11-5-4-10(17-3)8-13(11)16(14)2/h4-8H,1-3H3/i2D3,3D3 |

Clé InChI |

LJQLTQRHIJBENP-XERRXZQWSA-N |

SMILES isomérique |

[2H]C([2H])([2H])N1C2=C(C=CC(=C2)OC([2H])([2H])[2H])C3=C1C(=NC=C3)C |

SMILES canonique |

CC1=NC=CC2=C1N(C3=C2C=CC(=C3)OC)C |

Origine du produit |

United States |

Méthodes De Préparation

The synthesis of 9-Methylharmine-d6 involves the incorporation of deuterium atoms into the 9-Methylharmine molecule. One common method for synthesizing deuterated compounds is the use of deuterated reagents in the reaction process. For instance, 9-Methylharmine can be deuterated using deuterated methanol (CD3OD) in the presence of a catalyst . The reaction conditions typically involve refluxing the mixture for several hours to ensure complete deuteration.

Industrial production methods for 9-Methylharmine-d6 are not well-documented, but they likely involve similar deuteration techniques on a larger scale. The process would require careful control of reaction conditions to ensure high purity and yield of the deuterated product.

Analyse Des Réactions Chimiques

9-Methylharmine-d6 can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 9-Methylharmine-d6 could yield a variety of oxidized derivatives, while reduction could produce reduced forms of the compound .

Applications De Recherche Scientifique

Photodynamic Therapy and DNA Damage Studies

One of the primary applications of 9-Methylharmine-d6 is in the field of photodynamic therapy (PDT). Research indicates that this compound can act as a photosensitizer, inducing DNA damage when activated by light. This property is particularly useful in cancer treatment, where targeted destruction of malignant cells is desired. The isotope labeling allows for precise tracking of the compound's interaction with DNA and cellular components during PDT.

| Study | Findings |

|---|---|

| Pharmaffiliates (2024) | 9-Methylharmine-d6 was studied for its ability to induce DNA damage through methyl-carbolines in photodynamic therapy settings . |

Antiviral Activity

Recent studies have highlighted the antiviral potential of 9-Methylharmine derivatives against various viruses, including dengue virus. The compound has shown inhibitory effects on viral maturation and release, making it a candidate for further investigation as an antiviral agent.

| Study | Findings |

|---|---|

| Quintana et al. (2016) | 9-substituted harmine derivatives exhibit antiviral activity by impairing virus particle maturation without affecting viral RNA synthesis . |

Antimicrobial Properties

The antimicrobial activity of harmine derivatives, including 9-Methylharmine-d6, has been documented in several studies. These compounds demonstrate efficacy against multidrug-resistant bacterial strains, indicating potential use in treating infections that are resistant to conventional antibiotics.

| Study | Findings |

|---|---|

| Bayih et al. (2016) | A repurposed harmine-derived compound exhibited significant inhibitory activity against Acinetobacter species . |

Neuroprotective Effects

Research has also suggested that 9-Methylharmine-d6 may possess neuroprotective properties. It is believed to influence neurogenesis and neuronal differentiation, which could have implications for treating neurodegenerative diseases.

| Study | Findings |

|---|---|

| Cabrerizo & Erra-Balsells (2017) | The compound showed potential neuroprotective effects through its interaction with neuronal pathways . |

Molecular Interactions and Drug Development

The unique structure of 9-Methylharmine-d6 allows it to bind effectively to DNA and other biomolecules, making it a valuable tool in drug development research. Its ability to intercalate with DNA has been demonstrated, which is critical for understanding its mechanism of action as a therapeutic agent.

| Study | Findings |

|---|---|

| Wan et al. (2024) | The compound exhibited remarkable DNA intercalation capacity and significant inhibition of topoisomerase I activity . |

Case Studies Overview

The following table summarizes key case studies that illustrate the applications of 9-Methylharmine-d6:

Mécanisme D'action

The mechanism of action of 9-Methylharmine-d6 involves its interaction with molecular targets and pathways within biological systems. As an indole alkaloid, it can interact with various enzymes and receptors, potentially influencing cellular processes. The exact molecular targets and pathways involved in its mechanism of action are still under investigation, but it is believed to affect pathways related to DNA damage and repair .

Comparaison Avec Des Composés Similaires

Structural and Isotopic Differences

The table below compares 9-Methylharmine-d6 with non-deuterated analogs and other deuterated neurochemicals:

Key Observations:

- Isotopic Labeling: 9-Methylharmine-d6’s deuterium substitution enhances metabolic stability and reduces deuterium isotope effects compared to non-labeled analogs. This makes it ideal for tracing parent compounds in biological matrices .

- Structural Variations: Unlike 6-Methoxyharman (a non-deuterated compound with a methoxy group at position 6), 9-Methylharmine-d6 likely features a methyl group at position 9, altering receptor-binding affinity and solubility .

Analytical Performance

- Mass Spectrometry: Deuterated compounds like 9-Methylharmine-d6 exhibit distinct mass-to-charge (m/z) ratios, enabling precise quantification in liquid chromatography-tandem MS (LC-MS/MS). For example, its molecular ion cluster (M+H⁺) would appear ~6 Da higher than non-deuterated harmine derivatives .

- NMR Spectroscopy : Deuterium incorporation reduces signal splitting in ¹H NMR, simplifying spectral interpretation. However, isotopic shifts in ¹³C NMR can confirm labeling positions .

Activité Biologique

9-Methylharmine-d6 is a deuterated derivative of harmine, a β-carboline alkaloid known for its diverse biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in antimicrobial and antiviral contexts. This article explores the biological activity of 9-Methylharmine-d6, including its mechanisms of action, pharmacological effects, and relevant case studies.

Antimicrobial Activity

Research indicates that harmine derivatives, including 9-Methylharmine-d6, exhibit significant antimicrobial properties. Harmine and its analogs have been shown to possess antibacterial, antifungal, antiviral, and antiparasitic activities. For instance:

- Antibacterial Effects : A study demonstrated that harmine derivatives could effectively inhibit the growth of multidrug-resistant strains of Acinetobacter baumannii. The compound HDC1, derived from harmine, showed a 1000-fold decrease in colony-forming units (CFUs) compared to control groups, indicating potent bactericidal activity against resistant strains .

- Antiviral Properties : 9-Methylharmine has been reported to impair the maturation and release of dengue virus particles without affecting viral RNA synthesis or adsorption-internalization events . This suggests a unique mechanism of action that warrants further investigation.

The biological activity of 9-Methylharmine-d6 can be attributed to several mechanisms:

- DNA Intercalation : Studies have shown that harmine derivatives can intercalate into DNA, affecting its structure and function. This property is crucial for their potential as anticancer agents .

- Enzyme Inhibition : Harmine derivatives inhibit key enzymes such as topoisomerases and heat shock proteins (Hsp90), which are vital for the survival and proliferation of various pathogens .

Study on Antileishmanial Activity

In a notable study, harmine was evaluated for its antileishmanial effects against Leishmania donovani. The results indicated that harmine and its derivatives could induce necrosis in promastigotes through nonspecific membrane damage. This finding highlights the potential of 9-Methylharmine-d6 as a candidate for treating leishmaniasis .

Evaluation Against Malaria

Another research effort focused on the activity of harmine derivatives against Plasmodium falciparum, the causative agent of malaria. The compounds were found to inhibit PfHsp90, leading to reduced parasitemia in infected mice models. This underscores the relevance of 9-Methylharmine-d6 in addressing malaria resistance .

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.